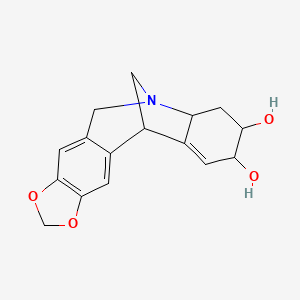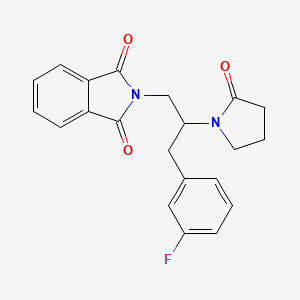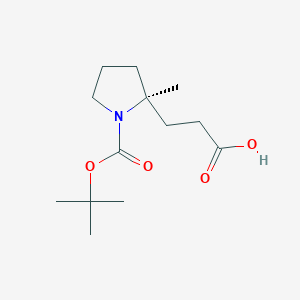
4-(1,2,2-Triphenylvinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,2-Triphenylvinyl)benzaldehyde is an organic compound with the molecular formula C27H20O. It features a tetraphenylethylene (TPE) core with an aldehyde functional group attached to the 4-position of one of the phenyl rings . This compound is known for its aggregation-induced emission (AIE) properties, making it a valuable building block in various scientific applications .
Mecanismo De Acción
Target of Action
It is known to be an aggregation-induced emission (aie)-active building block , which suggests that its targets could be related to light-emitting applications.
Mode of Action
4-(1,2,2-Triphenylvinyl)benzaldehyde exhibits its action through a phenomenon known as aggregation-induced emission (AIE) . This process involves the compound becoming luminescent when its molecules aggregate, which is contrary to the behavior of most luminescent compounds that typically quench upon aggregation.
Pharmacokinetics
Its solubility in organic solvents such as thf, dcm, dmf, and dmso suggests that it may have good bioavailability in environments where these solvents are present.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its light-emitting properties. It has been used to construct luminogenic materials and has shown efficient cell internalization behavior when used in luminescent polymeric nanoprobes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its AIE properties are typically observed when the compound is in an aggregated state, which can be influenced by the surrounding environment . Additionally, its solubility in various organic solvents suggests that the presence of these solvents in the environment could impact its action and bioavailability.
Métodos De Preparación
4-(1,2,2-Triphenylvinyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of bromotriphenylethylene with 4-formylphenylboronic acid . The reaction typically requires a palladium catalyst and is carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-(1,2,2-Triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(1,2,2-Triphenylvinyl)benzaldehyde has a wide range of scientific research applications:
Comparación Con Compuestos Similares
4-(1,2,2-Triphenylvinyl)benzaldehyde can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethylene: Another AIE-active compound with a similar tetraphenylethylene core but without the aldehyde functional group.
4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: A compound with a similar core structure but with carboxylic acid groups instead of an aldehyde.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with hydroxyl groups attached to the phenyl rings, offering different reactivity and applications.
The uniqueness of this compound lies in its aldehyde functional group, which provides additional reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
4-(1,2,2-triphenylethenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUXDUCNYZQXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)












![N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B2719598.png)
